2-(3-Methoxyphenyl)-4-methylpyrrolidine
Overview
Description
2-(3-Methoxyphenyl)-4-methylpyrrolidine, also known as Methylphenidate, is a psychostimulant drug commonly used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that increases the levels of dopamine and norepinephrine in the brain, leading to improved cognitive function and alertness.
Scientific Research Applications
Pharmacological Profiles
- Serotonin Receptor Antagonism : The compound has been identified as a potent, competitive, and selective antagonist of 5-HT(2A) serotonin receptors. This is evident in its ability to inhibit serotonin-induced platelet aggregation and modulate serotonin-mediated contraction in animal studies (Ogawa et al., 2002).
Chemistry and Synthesis
- Aminomethylation : Research on aminomethylation of related compounds has provided insights into the chemical behavior of 2-(3-Methoxyphenyl)-4-methylpyrrolidine, particularly regarding the reactivity of its pyridine and phenol rings (Smirnov et al., 1970).
- Synthesis of Analogs : The synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes, using methods like hydride reduction, has implications for producing related compounds, offering potential routes for the synthesis and study of this compound (Epstein et al., 1981).
Photochemical and Biological Properties
- DNA Interaction : Studies on silicon phthalocyanines with pyrrolidine derivatives have shown efficient DNA binding activity and potential as DNA-targeting agents in photodynamic therapy (Uslan & Sesalan, 2013).
Medicinal Chemistry
- Neuroleptic Activity : Benzamides of N,N-disubstituted ethylenediamines and pyrrolidines, including this compound, have been investigated for potential neuroleptic (antipsychotic) properties (Iwanami et al., 1981).
- Analgesic Agents : The compound has been involved in the study of nonnarcotic analgesic agents, specifically its role in synthesizing 1-aryl-3-azabicyclo[3.1.0]hexanes (Epstein et al., 1981).
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4-methylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-6-12(13-8-9)10-4-3-5-11(7-10)14-2/h3-5,7,9,12-13H,6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAKBLCGJMYVEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277880 | |
Record name | 2-(3-Methoxyphenyl)-4-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603068-28-6 | |
Record name | 2-(3-Methoxyphenyl)-4-methylpyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603068-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methoxyphenyl)-4-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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